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Compound of Interest

Compound Name: 3-Pyridazone-4-carbonitrile

Cat. No.: B15135077

An In-Depth Technical Guide to 3-Pyridazone-4-
carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridazone-4-carbonitrile, systematically known as 3-Oxo-2,3-dihydropyridazine-4-
carbonitrile, is a heterocyclic organic compound belonging to the pyridazinone class. The
pyridazinone scaffold is of significant interest in medicinal chemistry due to its presence in a
variety of biologically active molecules.[1][2] Derivatives of this core structure have
demonstrated a wide range of pharmacological activities, including roles as cannabinoid
receptor type-2 (CB2R) inverse agonists, xanthine oxidase inhibitors, and agents with potential
anticancer and anti-inflammatory properties.[3][4][5][6][7][8][9] This technical guide provides a
comprehensive overview of the chemical structure, properties, synthesis, and known biological
activities of 3-Pyridazone-4-carbonitrile and its derivatives, aimed at supporting research and
development in the pharmaceutical and life sciences sectors.

Chemical Structure and Properties

The chemical structure of 3-Pyridazone-4-carbonitrile is characterized by a pyridazinone ring
substituted with a nitrile group at the 4-position.

Chemical Structure:
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Figure 1: Chemical structure of 3-Pyridazone-4-carbonitrile.

Table 1: Chemical and Physical Properties of 3-Oxo0-2,3-dihydropyridazine-4-carbonitrile

Property Value Source

3-0x0-2,3-dihydropyridazine-4-

IUPAC Name O N/A
CAS Number 64882-65-1 [10][11]
Molecular Formula CsHsNsO [12]
Molecular Weight 121.10 g/mol [12]
SMILES O=clc(ccn[nH]1)C#N [11]
Purity > 98% (via HPLC) [11][12]
Physical State Solid (form not specified) N/A

Not available for this specific
compound. A related
derivative, 6-(4-Chloro-3-

Melting Point methylphenyl)-2-(+ [13]
fluorobenzyl)-3-oxo0-2,3-
dihydropyridazine-4-carboxylic

acid, has a melting point of

209-210 °C.
Boiling Point No data available [10]
Solubility No data available N/A

Table 2: Spectroscopic Data Availability for 3-Oxo-2,3-dihydropyridazine-4-carbonitrile
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Spectroscopic Technique Availability

1H NMR Data available[14]
13C NMR Data available[14]
IR Spectroscopy Data available[14]
Mass Spectrometry Data available[14]

Experimental Protocols
Synthesis of 3-Oxo0-6-phenyl-2,3-dihydropyridazine
Derivatives

While a specific, detailed protocol for the synthesis of 3-Oxo-2,3-dihydropyridazine-4-
carbonitrile is not readily available in the searched literature, a general synthetic route for
related 3-oxo-6-phenyl-2,3-dihydropyridazine compounds has been described.[13] This method
involves a two-step process starting from a substituted bromide and diethyl malonate.

Step 1: Condensation of Bromide with Diethyl Malonate A substituted bromide is condensed
with diethyl malonate in the presence of a strong base, such as sodium hydride, to yield a
corresponding diester.[13]

Step 2: Reaction with Hydrazine Monohydrate The resulting diester is then reacted with
hydrazine monohydrate in an alcohol solvent, such as ethanol, to afford the
dihydropyridazinone product.[13]

A more advanced synthesis method for 3-oxo0-5,6-disubstituted-2,3-dihydropyridazine-4-
carbonitriles involves a nano-catalyzed solid-phase reaction. This one-pot synthesis utilizes
substituted benzil and cyanoacetylhydrazide with a Co-doped Ceo.94Ca0.05Sr0.0101.94 (CCSO)
nano catalyst, offering high yields (90-95%) in a very short reaction time (2-4 minutes).

Biological Activity and Potential Therapeutic
Applications

The pyridazinone scaffold is a versatile pharmacophore, and its derivatives have been
investigated for a range of biological activities.
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Cannabinoid Receptor Type-2 (CB2R) Inverse Agonism

A series of pyridazinone-4-carboxamides have been designed and synthesized as novel
cannabinoid receptor type-2 (CB2R) inverse agonists.[4][13] One particular derivative, 6-(4-
chloro-3-methylphenyl)-2-(4-fluorobenzyl)-N-(cis-4-methylcyclohexyl)-3-oxo-2,3-
dihydropyridazine-4-carboxamide, displayed high affinity for CB2R (KiCB2 = 2.0 + 0.81 nM)
and significant selectivity over CB1R.[4][13] Functional assays confirmed its behavior as a
CBZ2R inverse agonist.[4][13] This suggests that the 3-0x0-2,3-dihydropyridazine-4-carbonitrile
core could be a promising scaffold for developing potent and selective CB2R ligands.
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Figure 2: Proposed mechanism of CB2R inverse agonism by pyridazinone derivatives.

Xanthine Oxidase Inhibition

Derivatives of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide/carboxylic acid have been
designed and synthesized as novel xanthine oxidase (XO) inhibitors.[3] Many of these
compounds exhibited micromolar potency in in vitro XO inhibition assays.[3] Molecular docking
studies suggest that these hydrazide derivatives bind to the active site of XO through a different
interaction mode compared to the known inhibitor febuxostat.[3] This line of research indicates
the potential of the pyridazinone core in the development of new treatments for conditions
associated with high uric acid levels, such as gout.
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Figure 3: Inhibition of the xanthine oxidase pathway by pyridazinone derivatives.

Anticancer and Anti-inflammatory Potential

The pyridazinone scaffold is also recognized for its potential in developing anticancer and anti-
inflammatory agents.[1][2][5][6][7][8][9] While specific studies on 3-Oxo-2,3-dihydropyridazine-
4-carbonitrile are limited, the broader class of pyridazinone derivatives has shown promise in
these therapeutic areas. For instance, some pyridine-3-carbonitrile derivatives have been
reported to possess cytotoxic activities against various cancer cell lines.[5] Furthermore, certain
pyridazinone derivatives have demonstrated anti-inflammatory effects.[7][8][9]

Conclusion

3-Pyridazone-4-carbonitrile and its derivatives represent a valuable class of compounds for
further investigation in drug discovery and development. The core pyridazinone structure
provides a versatile scaffold for the synthesis of molecules with diverse biological activities. The
demonstrated potential of its derivatives as CB2R inverse agonists and xanthine oxidase
inhibitors highlights promising avenues for the development of novel therapeutics. Further
research is warranted to fully elucidate the specific biological activities, mechanisms of action,
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and therapeutic potential of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile itself. The availability of
spectroscopic data and established synthetic routes for related compounds provides a solid
foundation for future studies in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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